2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-5-3-4-6-11(10)14-2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
VKDVUCIVYWSYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-methoxybenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol":
Chemical Properties and Structure
- The compound "2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol" has the molecular formula and a molecular weight of 209.28 g/mol .
Potential Biological Activities
- Related compounds are of interest in medicinal chemistry because of potential biological activities.
- They may interact with molecular targets like enzymes and receptors, potentially modulating their activity.
Antioxidant Activity
- Research suggests that compounds with similar structures can exhibit antioxidant properties.
- These compounds may protect cells from oxidative stress.
- One study showed that derivatives with an ethyl group exhibited enhanced radical scavenging activity compared to methyl counterparts, meaning that structural modifications can impact biological efficacy.
Anticancer Activity
- Studies have demonstrated the anticancer potential of related compounds.
- Certain derivatives have been evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Results indicated some compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting their potential as anticancer agents.
Case Studies
- Antioxidant Evaluation: Derivatives bearing an ethyl group showed enhanced radical scavenging activity compared to their methyl counterparts.
- Cancer Cell Line Testing: Modifications to the amino group significantly influenced cytotoxicity levels in a series of synthesized compounds tested against various cancer cell lines. Compounds with specific substitutions showed promise in selectively targeting cancer cells while sparing normal cells.
Other uses
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of amino-propanol derivatives are highly dependent on the substituents on the aromatic ring and the propanol backbone. Below is a comparison with key analogues:
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group in the target compound provides moderate lipophilicity (logP ~1.5), whereas fluorinated derivatives (e.g., 2,5-difluoro analogue) exhibit higher logP (~2.2) due to fluorine’s hydrophobic character .
- Solubility: Branched analogues (e.g., 2-methyl-2-(methylamino)propan-1-ol) show higher aqueous solubility (>50 mg/mL) compared to aromatic derivatives (<10 mg/mL) .
- Stability : Electron-withdrawing groups (e.g., Cl, F) enhance oxidative stability but may reduce metabolic clearance rates .
Biological Activity
2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its intriguing biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H15NO2
- Molecular Weight : Approximately 195.25 g/mol
The presence of a methoxy group and an amino alcohol functional group contributes to its unique properties and biological interactions.
The biological activity of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities, influencing metabolic pathways and cellular functions.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting processes such as oxidative stress response and cell signaling.
- Receptor Interaction : It has been shown to bind to certain receptors, potentially leading to alterations in neurotransmitter release and cellular signaling pathways.
Biological Activities
Research indicates that 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol exhibits several biological activities:
1. Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
2. Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including:
- Human Glioblastoma U-87
- Triple-Negative Breast Cancer MDA-MB-231
3. Anti-inflammatory Effects
Preliminary research indicates that the compound may reduce inflammation through modulation of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol can be compared with related compounds:
| Compound | Structure | Key Features |
|---|---|---|
| 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol | Structure | Exhibits similar amino alcohol structure; investigated for anti-inflammatory properties. |
| 3-(5-Bromo-2-methoxyphenyl)propan-1-ol | N/A | Lacks amino group; used in different synthetic pathways but shows lower biological activity. |
Q & A
Q. What are the optimal synthetic routes for 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-methoxybenzaldehyde and 2-amino-1-propanol, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 25–40°C. Yield optimization (typically 65–85%) requires pH control (6–7) to favor imine formation. Purity is enhanced via recrystallization in ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) . Key Variables :
- Temperature >50°C may degrade the amine product.
- Excess aldehyde improves conversion but complicates purification.
Q. How can researchers confirm the stereochemical configuration of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) or NMR with chiral shift reagents (e.g., Eu(hfc)3) resolves enantiomers. Computational modeling (DFT or molecular docking) predicts stable conformers and verifies experimental optical rotation data . Validation : Compare retention times with enantiopure standards or correlate NOESY NMR data with computational predictions.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for amino alcohol derivatives like 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) may stem from:
- Purity : Impurities (e.g., unreacted aldehyde) can skew assays; validate via LC-MS (>95% purity).
- Stereochemistry : Enantiomers often exhibit divergent activities (e.g., (R)- vs. (S)-forms in β-adrenergic modulation) .
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line variability affect results. Replicate studies under standardized conditions (e.g., NIH/3T3 cells, 10% FBS) .
Q. How can computational modeling predict the interaction of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions. Docking studies (AutoDock Vina) identify binding poses in targets like GPCRs or monoamine transporters. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters . Case Study : Analogous compounds (e.g., 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol) show µ-opioid receptor affinity (Ki = 120 nM), suggesting similar methods apply .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors using [³H]-spiperone or [³H]-SCH23350.
- Functional Assays : cAMP accumulation (HEK293 cells) or Ca²⁺ flux (FLIPR) to assess G-protein coupling.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t1/2 and CYP450 inhibition .
Q. How to design stability studies for 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC-UV (220 nm).
- Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Recommendations : Lyophilized form stored at -20°C in amber vials retains >90% potency for 12 months .
Analytical & Structural Challenges
Q. What advanced spectroscopic techniques resolve structural ambiguities in amino alcohol derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
